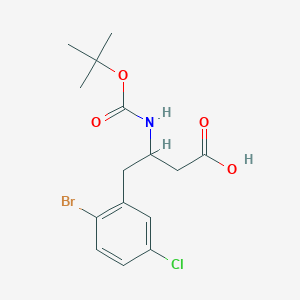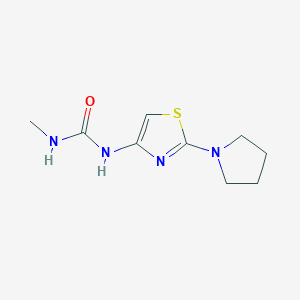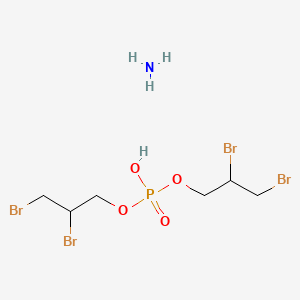
Ammonium bis(2,3-dibromopropyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium bis(2,3-dibromopropyl) phosphate is an organophosphorus compound with the molecular formula C6H11Br4O4P. It is a derivative of bis(2,3-dibromopropyl) phosphate, which is known for its flame-retardant properties. This compound is used in various industrial applications, particularly in the production of flame-retardant materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium bis(2,3-dibromopropyl) phosphate can be synthesized through the reaction of 2,3-dibromopropanol with phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The raw materials, including 2,3-dibromopropanol and phosphoric acid, are mixed and reacted under optimized conditions. The resulting product is then purified and neutralized with ammonium hydroxide to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Ammonium bis(2,3-dibromopropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of phosphorus.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
Ammonium bis(2,3-dibromopropyl) phosphate has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant textiles, plastics, and coatings.
Mechanism of Action
The mechanism of action of ammonium bis(2,3-dibromopropyl) phosphate involves its ability to interfere with the combustion process. The bromine atoms in the compound release free radicals that quench the flame, while the phosphate group forms a protective char layer on the material’s surface. This dual action helps to prevent the spread of fire and reduce flammability.
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another flame retardant with similar properties but different molecular structure.
Bis(2,3-dibromopropyl) phosphate: The parent compound of ammonium bis(2,3-dibromopropyl) phosphate, used in similar applications.
Uniqueness
This compound is unique due to its specific combination of bromine and phosphate groups, which provide enhanced flame-retardant properties. Its ammonium salt form also offers improved solubility and ease of handling compared to other similar compounds.
Properties
CAS No. |
34432-82-1 |
|---|---|
Molecular Formula |
C6H14Br4NO4P |
Molecular Weight |
514.77 g/mol |
IUPAC Name |
azane;bis(2,3-dibromopropyl) hydrogen phosphate |
InChI |
InChI=1S/C6H11Br4O4P.H3N/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8;/h5-6H,1-4H2,(H,11,12);1H3 |
InChI Key |
HUNCOJQSARNBJJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)OP(=O)(O)OCC(CBr)Br.N |
Related CAS |
5412-25-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


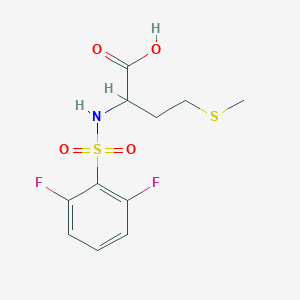
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl-](/img/structure/B13729362.png)

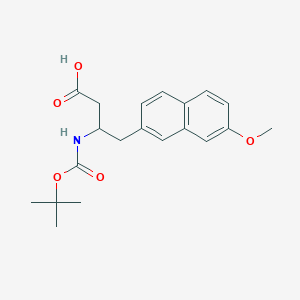

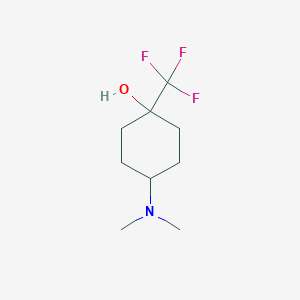
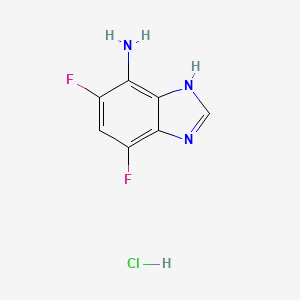
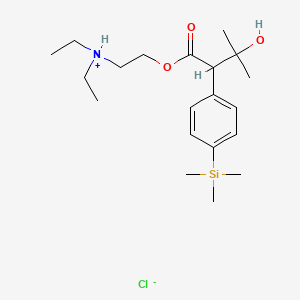
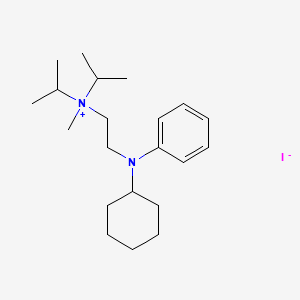

![(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate](/img/structure/B13729434.png)
![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)
